Compound Description: This compound (referred to as compound I in the paper) exhibits potent blood and tissue schizonticidal activity against malaria. It served as a lead compound for developing a series of 2-substituted analogues with improved antimalarial profiles. []
Relevance: Although structurally distinct from 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride, this compound exemplifies the exploration of structural modifications to enhance biological activity, a key concept in medicinal chemistry relevant to understanding the development of related compounds to the target compound. The research strategy highlighted by this compound likely informed the design and synthesis of analogs of 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride, aiming to improve its pharmacological properties.
8a (2-Substituted Analogue of Compound I)
Compound Description: This compound represents a 2-substituted analogue of compound I, demonstrating superior antimalarial activity and lower toxicity compared to the parent compound. []
Relevance: This analogue highlights the success of structural modification in improving the pharmacological profile of a lead compound. Just as modifications to compound I led to the discovery of 8a with a better activity-toxicity profile, it's plausible that 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride was also structurally modified to enhance its efficacy and safety, resulting in related compounds with potentially improved characteristics.
Compound Description: SD-3211 is a novel calcium antagonist exhibiting inhibitory effects on the fast Na+ inward channel. This compound underwent metabolic studies in rats, leading to the identification of three key fecal metabolites (M-I, M-II, and M-III). []
Relevance: The structural similarity between SD-3211 and 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride, particularly the presence of a methoxyphenoxypropyl amine moiety suggests a potential relationship. Understanding the metabolic pathway of SD-3211 and the structures of its metabolites might provide insights into potential metabolic transformations of the target compound, leading to the identification of additional related compounds.
Compound Description: This compound ((+)-I) is a synthetically prepared compound confirmed to be identical to fecal metabolite M-I of SD-3211. Its calcium antagonistic activity was evaluated. []
Relevance: (+)-I, being a metabolite of SD-3211, shares structural similarities with both SD-3211 and 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride. This observation further reinforces the potential for metabolic transformations in the target compound that could generate related structures. The presence of a hydroxyl group in place of the methoxy group in (+)-I highlights a possible metabolic pathway for the target compound.
Compound Description: Synthesized and confirmed to be identical to the fecal metabolite M-II of SD-3211, (+)-II also underwent calcium antagonistic activity assessment. []
Relevance: (+)-II demonstrates another possible metabolic modification of the methoxyphenoxypropylamine moiety present in both SD-3211 and the target compound, 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride. The demethylation observed in both (+)-I and (+)-II suggests a common metabolic pathway that could be relevant to the target compound.
Compound Description: This compound ((+)-III), synthesized and confirmed to be identical to the fecal metabolite M-III of SD-3211, underwent calcium antagonistic activity evaluation. []
Relevance: As a metabolite of SD-3211, (+)-III highlights a specific metabolic transformation in the propylamine chain of the methoxyphenoxypropylamine moiety shared with 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride. This finding implies the possibility of similar metabolic reactions occurring in the target compound, generating related compounds with potentially altered biological activities.
Compound Description: Compound 15 emerged as a key compound in a study focusing on the synthesis and evaluation of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines for their calcium antagonistic activities. It was identified as having the lowest cardioselectivity among six potent benzothiazines. []
Relevance: Compound 15 shares significant structural similarities with 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride, specifically the presence of a methoxyphenoxypropylamine core structure. Although the exact biological target and activity of 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride are not defined in the provided context, the structural resemblance to compound 15 suggests a potential connection to calcium antagonistic activity.
(+)-15 (Active Enantiomer of Compound 15)
Compound Description: Identified as the more potent enantiomer of compound 15, (+)-15 exhibited significantly higher calcium antagonistic activity than its counterpart, (-)-15. This finding highlights the importance of stereochemistry in biological activity. []
Relevance: The identification of (+)-15 as the more active enantiomer of compound 15 emphasizes the significance of stereochemistry in determining biological activity. This information could be crucial for understanding the structure-activity relationships of 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride and for designing related compounds with enhanced selectivity and potency.
Compound Description: RG 12525 is a novel peroxisome proliferator-activated receptor-γ (PPARγ) agonist investigated for the treatment of type II diabetes. The compound undergoes extensive N-glucuronidation, forming two metabolites: RG 12525 N1-glucuronide (RPR 240818) and RG 12525 N2-glucuronide (RPR 241098). []
Relevance: While not structurally identical, RG 12525 shares a key structural motif with 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride: the presence of a phenoxymethyl group. This shared feature suggests that the two compounds may belong to a similar chemical class or have overlapping pharmacological properties. Further investigation into the structure-activity relationships of RG 12525 and its metabolites may reveal valuable insights into the design and development of related compounds with potential therapeutic applications.
Compound Description: BIIR 561 CL acts as a dual antagonist, targeting both AMPA receptors and voltage-gated sodium channels. This compound demonstrated promising anticonvulsive and neuroprotective effects in preclinical studies. []
Relevance: Similar to RG 12525, BIIR 561 CL shares a key structural element with 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride: the phenoxyethyl group. This shared structural feature suggests a potential relationship between these compounds. While the specific biological activity of 2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride is not explicitly mentioned in the provided information, the presence of a similar pharmacophore in BIIR 561 CL, a known central nervous system-active agent, implies potential activity within this realm.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.